2-Amino-3-(5-chloro-1,3-thiazol-4-yl)propanoic acid;dihydrochloride
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Overview
Description
2-Amino-3-(5-chloro-1,3-thiazol-4-yl)propanoic acid;dihydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(5-chloro-1,3-thiazol-4-yl)propanoic acid;dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is usually formed by cyclization reactions involving amino acids and halides.
Amination: The amino group is introduced at the 2-position of the thiazole ring through amination reactions.
Acidification and Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(5-chloro-1,3-thiazol-4-yl)propanoic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with carboxylic acid, aldehyde, or ketone groups.
Reduction Products: Derivatives with reduced functional groups.
Substitution Products: Compounds with different substituents on the thiazole ring.
Scientific Research Applications
2-Amino-3-(5-chloro-1,3-thiazol-4-yl)propanoic acid;dihydrochloride has several scientific research applications:
Medicine: It is used in the development of drugs with antitumor, anti-inflammatory, and antimicrobial properties.
Chemistry: The compound serves as a building block for synthesizing more complex molecules.
Biology: It is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-3-(5-chloro-1,3-thiazol-4-yl)propanoic acid;dihydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
2-Amino-3-(5-chloro-1,3-thiazol-4-yl)propanoic acid;dihydrochloride is compared with other similar thiazole derivatives, such as:
2-Aminothiazole: Known for its anticancer properties.
Darbufelone: An anti-inflammatory drug with potential antitumor activity.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Used in medicinal chemistry research.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-amino-3-(5-chloro-1,3-thiazol-4-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S.2ClH/c7-5-4(9-2-12-5)1-3(8)6(10)11;;/h2-3H,1,8H2,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMHOMHMASXRBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Cl)CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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